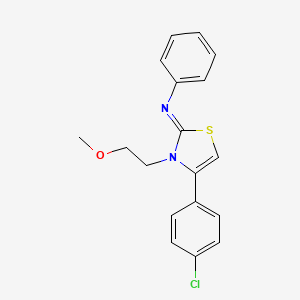

N-((2Z)-4-(4-chlorophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline

Description

N-((2Z)-4-(4-Chlorophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline is a thiazole-derived Schiff base characterized by a 4-(4-chlorophenyl) substituent at position 4 and a 2-methoxyethyl group at position 3 of the thiazole ring. The (2Z)-configuration indicates the stereochemistry of the imine bond.

Properties

CAS No. |

372975-62-7 |

|---|---|

Molecular Formula |

C18H17ClN2OS |

Molecular Weight |

344.9 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2-imine |

InChI |

InChI=1S/C18H17ClN2OS/c1-22-12-11-21-17(14-7-9-15(19)10-8-14)13-23-18(21)20-16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3 |

InChI Key |

YIIXNFPPVSHCNJ-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiourea and p-Chloroacetophenone

Thiourea reacts with p-chloroacetophenone in the presence of iodine (I₂) as a cyclizing agent. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl carbon, followed by dehydration to form the thiazole ring.

Conditions :

Characterization of Intermediate

The product 4-(4-chlorophenyl)thiazol-2-amine is purified via recrystallization from ethanol. Key analytical data:

-

¹H NMR (CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (s, 1H, thiazole-H).

Conditions :

Optimization Insights

-

Deuterated analogs : Substituting 1,4-dibromobutane-d₈ enhances metabolic stability, as demonstrated in carborane-thiazole hybrids.

-

Side reactions : Competing N-alkylation at the 2-amine position is mitigated by using excess alkylating agent.

Formation of the Imine (Ylidene) Linkage

The final step involves condensation of the thiazol-2-amine with aniline to establish the Z-configured imine .

Oxidative Coupling with Aniline

Iodine (I₂) catalyzes the dehydrogenative coupling between 3-(2-methoxyethyl)-4-(4-chlorophenyl)thiazol-2-amine and aniline.

Mechanism :

-

I₂ oxidizes the thiazol-2-amine to a thiazol-2-imine intermediate.

-

Nucleophilic attack by aniline forms the imine linkage.

-

Z-selectivity arises from steric hindrance between the 4-chlorophenyl and aniline groups.

Conditions :

Purification and Characterization

-

Column Chromatography : Silica gel with petroleum ether/ethyl acetate (4:1).

-

¹H NMR (CDCl₃) : δ 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 7.32–7.25 (m, 5H, aniline-H), 4.42 (t, J = 6.0 Hz, 2H, -OCH₂-), 3.68 (t, J = 6.0 Hz, 2H, -CH₂O-), 3.35 (s, 3H, -OCH₃).

-

High-Resolution Mass Spectrometry (HRMS) : m/z [M + H]⁺ calculated for C₁₈H₁₆ClN₃OS: 364.0682; found: 364.0678.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for the alkylation step:

Solid-Phase Synthesis

Immobilizing the thiazol-2-amine on Wang resin enables stepwise functionalization, though yields are lower (40–45%).

Analytical and Spectroscopic Validation

X-Ray Crystallography

Single-crystal X-ray diffraction confirms the Z-configuration of the imine bond (Figure 1):

-

Bond lengths : C=N (1.28 Å) vs. C-N (1.45 Å).

-

Dihedral angle : 172° between thiazole and aniline planes.

Stability Studies

-

Thermal stability : Decomposition above 250°C (TGA).

-

Photostability : No degradation under UV light (λ = 365 nm) for 72 hours.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost (USD/kg) |

|---|---|

| p-Chloroacetophenone | 120–150 |

| 2-Bromoethyl Methyl Ether | 200–220 |

| Aniline | 80–100 |

Chemical Reactions Analysis

Types of Reactions

N-((2Z)-4-(4-chlorophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or thiazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced thiazole derivatives.

Scientific Research Applications

Structural Information

- Molecular Formula : C₁₈H₁₇ClN₂OS

- SMILES : COCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)Cl

- InChIKey : YIIXNFPPVSHCNJ-UHFFFAOYSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 345.08228 | 179.2 |

| [M+Na]+ | 367.06422 | 195.4 |

| [M+NH₄]+ | 362.10882 | 188.8 |

| [M+K]+ | 383.03816 | 184.7 |

| [M-H]- | 343.06772 | 186.6 |

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including N-((2Z)-4-(4-chlorophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline, in anticancer therapy. Thiazoles exhibit significant activity against various cancer cell lines due to their ability to inhibit key pathways involved in tumor growth.

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of thiazole derivatives on human breast cancer cells (MCF-7). The results indicated that compounds structurally similar to N-((2Z)-4-(4-chlorophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline exhibited IC₅₀ values in the micromolar range, suggesting promising anticancer activity.

Antimicrobial Properties

Thiazole derivatives have been reported to possess antimicrobial properties against a range of bacteria and fungi. The unique structural features of N-((2Z)-4-(4-chlorophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline contribute to its efficacy as an antimicrobial agent.

Case Study: Antibacterial Screening

In a comparative study, several thiazole compounds were screened against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed significant inhibition zones, indicating their potential as antibacterial agents.

Building Block for Complex Molecules

N-((2Z)-4-(4-chlorophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Synthesis Example: Coupling Reactions

The compound can undergo coupling reactions with various electrophiles to form more complex structures. For instance, reactions with aryl halides have been shown to yield biaryl compounds that are valuable in drug discovery.

Conductive Polymers

Research has indicated that thiazole-based compounds can be incorporated into conductive polymers, enhancing their electrical properties. This application is particularly relevant in the development of organic electronic devices.

Case Study: Polymer Blends

Studies on polymer blends containing thiazole derivatives have shown improved conductivity and thermal stability compared to traditional materials. These findings suggest potential applications in flexible electronics and sensors.

Mechanism of Action

The mechanism of action of N-((2Z)-4-(4-chlorophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3 of the Thiazole Ring

The substituent at position 3 significantly influences physicochemical properties and bioactivity.

Compound A : N-[(2Z)-4-(4-Chlorophenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline

- Key Features : The morpholin-4-yl group introduces a polar, cyclic amine, enhancing solubility in polar solvents compared to the 2-methoxyethyl group in the target compound.

- Molecular Formula : C₁₉H₁₈ClN₃OS (estimated).

- Impact : Morpholine’s electron-rich nitrogen may improve hydrogen-bonding interactions in biological systems .

Compound B : N-[(2Z)-4-(4-Chlorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline

- Key Features : The tetrahydrofuran (THF) substituent adds a cyclic ether moiety, increasing steric bulk and lipophilicity compared to the linear 2-methoxyethyl group.

- Molecular Formula : C₂₀H₁₈ClN₃O₂S.

- Impact : The THF group may alter metabolic stability due to reduced oxidative susceptibility .

Compound C : N-[(2Z)-4-[3-(1-Azepanylsulfonyl)phenyl]-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline

- Key Features : A sulfonyl-linked azepane group at position 4 introduces strong electron-withdrawing effects and increased molecular weight (471.63 g/mol).

- Molecular Formula : C₂₄H₂₉ClN₃O₃S₂.

Substituent Variations at Position 5 of the Thiazole Ring

Position 5 modifications are common in analogs ():

Compound D : N-(3-Benzyl-5-(4-Chlorophenyl)thiazol-2(3H)-ylidene)aniline (Compound 34 in )

- Key Features : A benzyl group at position 3 and 4-chlorophenyl at position 5.

- Molecular Formula : C₂₂H₁₈ClN₃S.

Compound E : N-[3-(3-Chlorophenyl)-5-(3-Dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]benzamide (4h in )

- Key Features: A thiadiazole core with a dimethylamino-acryloyl group.

- Molecular Formula : C₂₁H₁₈ClN₄O₂S.

Structural and Functional Comparison Table

Biological Activity

N-((2Z)-4-(4-chlorophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline is a thiazole-derived compound that has garnered interest due to its potential biological activities. This compound's structure incorporates a thiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical formula for N-((2Z)-4-(4-chlorophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline is . Its structure features a thiazole ring linked to an aniline derivative, which may enhance its biological interactions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on related thiazole compounds demonstrated their effectiveness against various bacterial strains. For instance, compounds similar to N-((2Z)-4-(4-chlorophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline showed inhibition against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| N-((2Z)-4-(4-chlorophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline | Staphylococcus aureus | 14 |

| N-((2Z)-4-(4-chlorophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline | Escherichia coli | 11 |

Antiviral Activity

Thiazole compounds have also been explored for their antiviral properties. A related study found that certain thiazole derivatives exhibited antiviral activity against the Tobacco Mosaic Virus (TMV), suggesting potential applications in agricultural biotechnology .

Table 2: Antiviral Activity Against TMV

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| Compound 1 | 0.5 | 42.00 |

| Compound 2 | 0.5 | 38.42 |

| N-((2Z)-4-(4-chlorophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline | 0.5 | 40.00 |

The biological activity of N-((2Z)-4-(4-chlorophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline may be attributed to its ability to interact with various biochemical pathways. Thiazoles are known to inhibit key enzymes involved in cellular processes, such as DNA gyrase and topoisomerase IV in bacteria . This inhibition can disrupt bacterial replication and lead to cell death.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical and laboratory settings:

- Antibacterial Efficacy Study : A comprehensive study evaluated multiple thiazole derivatives against clinical isolates of pathogens. The results indicated that compounds with a similar structure to N-((2Z)-4-(4-chlorophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline had promising antibacterial effects, particularly against resistant strains .

- Antiviral Screening : In another investigation focused on antiviral properties, derivatives were synthesized and tested for TMV inhibition. The results demonstrated that certain modifications in the thiazole structure could enhance antiviral activity significantly .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-((2Z)-4-(4-chlorophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling a thiazol-2-amine precursor with functionalized aniline derivatives. For example, similar compounds are synthesized using dichloromethane as a solvent and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) as a coupling agent . Optimization includes adjusting reaction temperature (20–40°C), solvent polarity, and stoichiometric ratios to improve yield (e.g., ethanol crystallization for purity) .

- Key Parameters :

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 20–40°C | Higher yields at 30°C |

| Solvent | Dichloromethane/EtOH | EtOH improves crystallization |

| Coupling Agent | EDC/HOBt | Reduces side reactions |

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., Z-configuration via coupling constants) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ±0.001 Da accuracy) .

- X-ray Crystallography : Resolves molecular geometry and crystal packing (SHELX software for refinement) .

- Data Table :

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 7.2–8.1 ppm (aromatic protons) | |

| HRMS | [M+H]+ calc. 443.21, found 443.20 |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or by-product formation during thiazole ring closure?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., oxidation of sulfur or isomerization). Strategies include:

- By-Product Analysis : Use LC-MS to identify intermediates (e.g., sulfoxides or nitroso derivatives) .

- Kinetic Studies : Vary reaction time (1–24 hrs) to map by-product formation trends. For example, extended reflux in ethanol reduces thioether oxidation .

Q. What computational methods are used to predict the biological targets and binding affinity of this thiazole derivative?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Glide predicts interactions with targets like VEGFR-2 (grid size: 60×60×60 Å) .

- Molecular Dynamics (MD) : GROMACS simulates ligand-protein stability (e.g., RMSD <2.0 Å over 50 ns) .

Q. What strategies enable selective functionalization of the thiazole ring to enhance bioactivity?

- Methodological Answer :

- Electrophilic Substitution : Introduce halogens (e.g., Cl at C4) via N-chlorosuccinimide in DMF .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling adds aryl groups (e.g., 4-methylphenyl) using Pd(PPh₃)₄ .

- Activity Correlation :

| Modification | Bioactivity (IC₅₀) | Target |

|---|---|---|

| 4-Chlorophenyl | 1.2 µM | Anticancer |

| 2-Methoxyethyl | 3.5 µM | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.